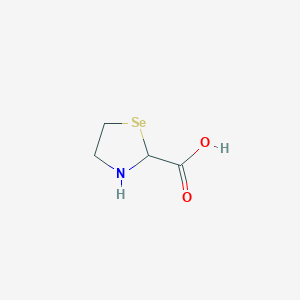![molecular formula C27H22 B14479488 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene CAS No. 67654-21-1](/img/structure/B14479488.png)
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of multiple phenyl groups, which contribute to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene typically involves a multi-step process. One common method starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation reaction. This process is often catalyzed by a rhodium complex, which facilitates the formation of the bicyclic structure . The reaction conditions usually involve the use of dichloromethane as a solvent at room temperature, with a turnover frequency of 2.5 h⁻¹ .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of flexible NHC-based pincer ligands in rhodium catalysts can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and catalysis.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes or receptors. The phenyl groups can participate in π-π stacking interactions, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1(6),2,4-triene: Similar bicyclic structure but with different substituents.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: Another bicyclic compound with a carboxylate group.
Uniqueness
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is unique due to its specific substitution pattern and the presence of multiple phenyl groups
Eigenschaften
CAS-Nummer |
67654-21-1 |
|---|---|
Molekularformel |
C27H22 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene |
InChI |
InChI=1S/C27H22/c1-19-23-17-18-24(23)26(21-13-7-3-8-14-21)27(22-15-9-4-10-16-22)25(19)20-11-5-2-6-12-20/h2-18,23-24H,1H3 |
InChI-Schlüssel |
HQHWUFZFJGJYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2C1C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)


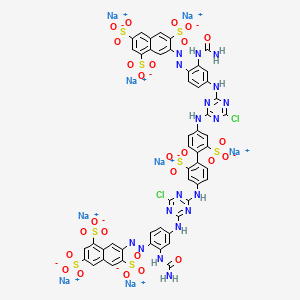
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
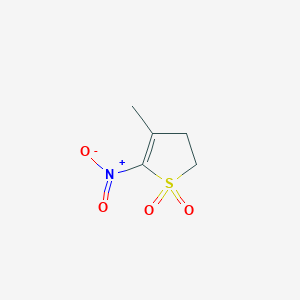

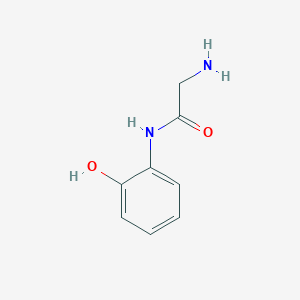

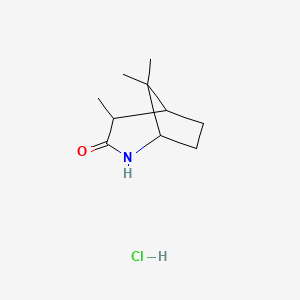
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

